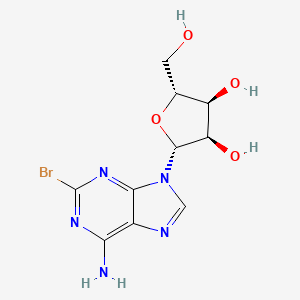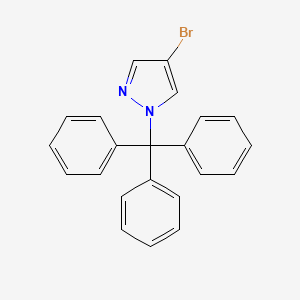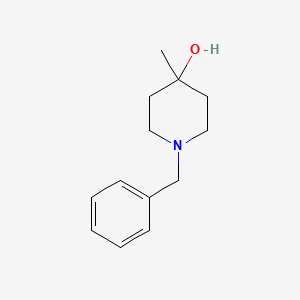
1-苄基-4-甲基哌啶-4-醇
概述
描述
1-Benzyl-4-methylpiperidin-4-ol (1-BMP4) is an organic compound that has numerous applications in the scientific research field. It is a cyclic compound containing a piperidine ring, a benzyl group, and a methyl group. It is a colorless liquid at room temperature and is soluble in most organic solvents. 1-BMP4 has been used in a variety of research applications, including as a ligand in metal-catalyzed reactions, as a reagent in organic synthesis, and in the study of biological processes.
科学研究应用
抗菌评估
1-苄基-4-甲基哌啶-4-醇衍生物已被研究其抗菌性能。一项研究合成了该化合物的衍生物,并发现它们展现出有价值的抗菌效果 (Aziz‐ur‐Rehman等,2017)。
合成和工业应用
该化合物已被用于合成其他复杂结构,展示了它在有机化学中的实用性。例如,它已被用于合成盐酸盐变体,具有适合工业规模生产的方法(Lan Zhi-yin, 2004)。
抗微生物活性
1-苄基-4-甲基哌啶-4-醇的各种衍生物显示出有希望的抗微生物活性。一项研究突出了基于该化合物合成新型肟酯,表现出显著的抗微生物活性(S. T. Harini et al., 2014)。
亚胺糖的合成
该化合物已被用于合成亚胺糖,这些物质具有潜在的治疗应用。为此目的开发了一个区域和立体选择性的合成过程(I. Veselov et al., 2019)。
对催化反应的贡献
该化合物在催化反应中发挥作用,例如将二乙基锌加到苯甲醛中,这是用于不对称合成的反应(C. Alvarez-Ibarra et al., 2010)。
在癌症研究中的潜力
1-苄基-4-甲基哌啶-4-醇的一些衍生物在癌症研究中显示出潜力,特别是在对某些癌细胞的细胞毒性研究中(Someshwar D. Dindulkar et al., 2014)。
安全和危害
作用机制
Target of Action
Piperidine derivatives, to which this compound belongs, are known to be present in more than twenty classes of pharmaceuticals
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to a range of effects . The specific interactions of 1-Benzyl-4-methylpiperidin-4-ol with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Piperidine derivatives are known to influence a variety of biochemical pathways . The specific pathways affected by this compound and their downstream effects would require further investigation.
Result of Action
Piperidine derivatives are known to have a wide range of effects at the molecular and cellular levels
生化分析
Biochemical Properties
1-Benzyl-4-methylpiperidin-4-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to act as a CCR5 antagonist, which is crucial in the process of HIV-1 entry into cells . The compound’s interaction with the CCR5 receptor involves a strong salt-bridge interaction with a basic nitrogen atom, anchoring the ligand to the receptor . Additionally, 1-Benzyl-4-methylpiperidin-4-ol has been evaluated for its potential in treating HIV due to its CCR5 antagonistic activities .
Cellular Effects
1-Benzyl-4-methylpiperidin-4-ol influences various cellular processes and cell types. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. Specifically, the compound’s antagonistic activity on the CCR5 receptor can inhibit HIV-1 entry into cells, thereby preventing infection . This interaction can lead to changes in cell signaling pathways and gene expression related to immune response and viral replication . Furthermore, 1-Benzyl-4-methylpiperidin-4-ol may impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of 1-Benzyl-4-methylpiperidin-4-ol involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s primary mechanism of action is its antagonistic activity on the CCR5 receptor . By binding to the receptor, 1-Benzyl-4-methylpiperidin-4-ol inhibits the interaction between the receptor and HIV-1, preventing the virus from entering the cell . This binding interaction involves a strong salt-bridge interaction with a basic nitrogen atom in the compound . Additionally, the compound may influence gene expression by modulating signaling pathways related to immune response and viral replication .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Benzyl-4-methylpiperidin-4-ol can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 1-Benzyl-4-methylpiperidin-4-ol is relatively stable under standard laboratory conditions . Its long-term effects on cellular function may vary depending on the experimental conditions and duration of exposure . In vitro and in vivo studies have demonstrated that the compound can maintain its antagonistic activity on the CCR5 receptor over extended periods .
Dosage Effects in Animal Models
The effects of 1-Benzyl-4-methylpiperidin-4-ol vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent effects on CCR5 antagonistic activity . At lower doses, 1-Benzyl-4-methylpiperidin-4-ol effectively inhibits HIV-1 entry into cells without causing significant toxicity . At higher doses, the compound may exhibit toxic or adverse effects, including potential impacts on liver and kidney function . Threshold effects have also been observed, where the compound’s efficacy plateaus at certain dosage levels .
Metabolic Pathways
1-Benzyl-4-methylpiperidin-4-ol is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that play a role in its metabolism . For instance, it may be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that can be further processed or excreted . The compound’s effects on metabolic flux and metabolite levels can vary depending on the specific pathways and enzymes involved .
Transport and Distribution
The transport and distribution of 1-Benzyl-4-methylpiperidin-4-ol within cells and tissues are influenced by various factors. The compound may interact with transporters and binding proteins that facilitate its movement across cell membranes and within different cellular compartments . Additionally, 1-Benzyl-4-methylpiperidin-4-ol’s localization and accumulation within specific tissues can impact its overall efficacy and potential side effects .
Subcellular Localization
1-Benzyl-4-methylpiperidin-4-ol’s subcellular localization can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the plasma membrane where it can interact with the CCR5 receptor . The compound’s localization can influence its ability to modulate cellular processes and exert its biochemical effects .
属性
IUPAC Name |
1-benzyl-4-methylpiperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-13(15)7-9-14(10-8-13)11-12-5-3-2-4-6-12/h2-6,15H,7-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHVXBHRCGWKVOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)CC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10445706 | |
| Record name | 1-Benzyl-4-methylpiperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10445706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3970-66-9 | |
| Record name | 4-Methyl-1-(phenylmethyl)-4-piperidinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3970-66-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Benzyl-4-methylpiperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10445706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



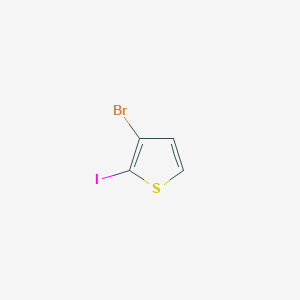
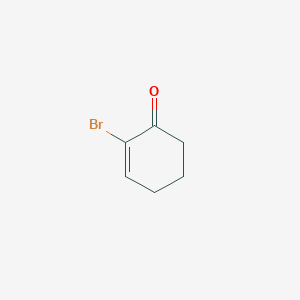
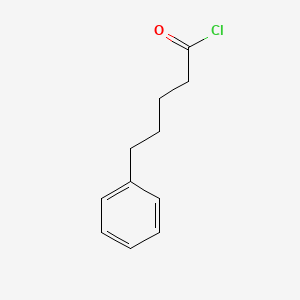
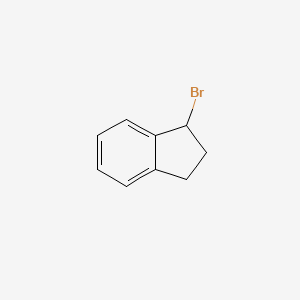



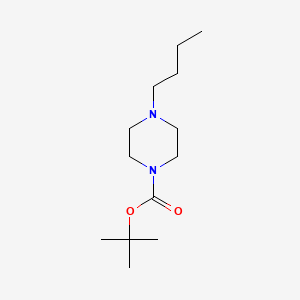
![3-[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]propanoic acid](/img/structure/B1278538.png)
